molecular formula C17H20N2O3S B11041815 Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11041815
M. Wt: 332.4 g/mol
InChI Key: BSPOBXWMYZIMPY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is a novel chemical entity designed for advanced research and development. As a derivative of the ethyl 4-methylthiazole-5-carboxylate scaffold, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. The thiazole ring is a privileged structure in drug discovery, known for its presence in a wide range of therapeutic agents due to its unique electronic properties and aromaticity . This specific analog, featuring a 2-phenylbutanoylamino substituent, is of significant interest for constructing targeted compound libraries. Researchers can utilize this compound in various applications, including but not limited to, the exploration of new enzyme inhibitors and the investigation of structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The presence of the amide linkage and the ester group offers two distinct sites for further chemical modification, enabling scaffold diversification through nucleophilic substitution or functional group interconversion. The product is provided with guaranteed high purity and is intended for non-human research applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(2-phenylbutanoylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H20N2O3S/c1-4-13(12-9-7-6-8-10-12)15(20)19-17-18-11(3)14(23-17)16(21)22-5-2/h6-10,13H,4-5H2,1-3H3,(H,18,19,20)

InChI Key

BSPOBXWMYZIMPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the thiocyanate ion attacks the α-carbon of the chloroacetoacetate ester, followed by cyclization to form the thiazole ring. The optimal molar ratio of 2-chloroacetoacetic acid ethyl ester to ammonium thiocyanate is 1:1.15, with a reaction temperature of 160–165°C for 5 hours. Under these conditions, the intermediate 4-methylthiazole-5-carboxylate is obtained in 92.28% yield. Higher temperatures (e.g., 170–175°C) reduce yields due to thiocyanate decomposition, while lower temperatures (100–105°C) prolong reaction times and decrease efficiency.

Purification and Byproduct Management

Post-reaction, water is added to dissolve ammonium chloride byproducts, followed by filtration and air-drying. The crude product is faint yellow, but underpressure distillation yields a white crystalline form. This method avoids hazardous reagents, aligning with green chemistry principles.

Two-Step Synthesis via 2-Amino-Thiazole Intermediate

An alternative route involves synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate as a precursor, followed by acylation with 2-phenylbutanoyl chloride. This method, adapted from Semantic Scholar Corpus ID: 145887956 , offers flexibility in modifying the amino group.

Formation of the 2-Amino-Thiazole Core

In the first step, 2-chloroacetoacetic acid ethyl ester reacts with thiourea in the presence of sodium carbonate (0.01–0.1 weight ratio relative to the ester) at 40–55°C. The thiourea acts as both a sulfur source and nucleophile, forming the 2-amino-thiazole intermediate. This step achieves yields exceeding 85% under optimized conditions.

Acylation with 2-Phenylbutanoyl Chloride

The amino group is acylated using 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in dichloromethane at room temperature, with yields dependent on the stoichiometry of the acyl chloride. For example, a 1:1.2 molar ratio of the amino intermediate to acyl chloride achieves >80% conversion.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYield (%)Reaction Time (h)Key Advantage
One-Step Cyclization92.285Solvent-free, high atom economy
Two-Step Acylation80–858–10Modular, adaptable to derivatives

The one-step method is superior in yield and simplicity, while the two-step approach allows for structural diversification.

Alternative Approaches and Innovations

Catalytic Hydrogenation Challenges

Attempts to reduce alkenes in related compounds using Pd/C often result in dehalogenation. For the target molecule, milder reducing agents like N,O-bis(trifluoroacetyl)hydroxylamine are recommended to preserve functional groups.

Industrial-Scale Production Insights

Process Optimization for Scalability

The one-step cyclization method is scalable, as demonstrated in CN103772315A , where 1 mol of starting material produced 158 g of product. Key considerations include:

  • Temperature Control : Maintaining 160–165°C prevents thiocyanate degradation.

  • Vacuum Distillation : Enhances purity by removing residual water and low-boiling impurities.

Cost Analysis

ComponentCost per kg (USD)Source
2-Chloroacetoacetic ester120Commercial
Ammonium thiocyanate45Commercial
2-Phenylbutanoyl chloride350Custom synthesis

The one-step method reduces costs by 30% compared to multi-step routes, primarily due to lower reagent and labor expenses .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Structural and Functional Differences

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position 2) Molecular Formula MW Key Properties/Applications References
Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate 2-Phenylbutanoylamino C₁₈H₁₉N₃O₃S 405 IRES inhibitor (anticancer)
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino C₁₄H₁₃N₃O₅S 335.33 Potential reactivity due to nitro group
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-Trifluoromethylphenyl C₁₄H₁₂F₃NO₂S 339.31 Enhanced lipophilicity/metabolic stability
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino, 4-CF₃ C₁₄H₁₃F₃N₂O₂S 354.33 Steric and electronic modulation
Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate 2-Pyridinyl C₁₂H₁₂N₂O₂S 248.31 Potential for π-π interactions

Physicochemical Properties

  • Solubility: The phenylbutanoyl chain in the target compound increases hydrophobicity (logP ~3.5), whereas pyridinyl or nitro-substituted derivatives exhibit moderate solubility due to polar groups.
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, extending half-life compared to nitro- or ester-containing analogues.

Key Research Findings

Activity-Substituent Relationships: Longer aliphatic chains (e.g., phenylbutanoyl) enhance hydrophobic interactions but may reduce solubility. Electron-withdrawing groups (e.g., CF₃, NO₂) improve target affinity but can increase toxicity risks.

Synthetic Challenges: Masking reactive amino groups (e.g., Boc protection in ) is critical for functionalization. Steric hindrance from bulky substituents (e.g., 2-methylphenyl in ) may require optimized coupling conditions.

Therapeutic Potential: IRES inhibitors like the target compound represent novel anticancer agents, while hypoglycemic analogues () expand applications to metabolic disorders.

Biological Activity

Ethyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to the thiazole family, characterized by its unique structural features. With a molecular formula of C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S} and a molecular weight of approximately 299.39 g/mol, this compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic properties. The thiazole moiety is often associated with various biological effects, including the inhibition of enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under exploration. Initial findings suggest that it may inhibit key enzymes involved in inflammatory responses. Further research is necessary to elucidate these mechanisms fully and to understand how structural modifications might enhance its therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. In the case of this compound:

Structural FeaturePotential Impact on Activity
Thiazole RingAssociated with antimicrobial and anticancer effects
Ethyl Ester GroupMay influence solubility and bioavailability
Phenylbutanoyl SubstituentEnhances binding affinity to biological targets

This table summarizes how specific structural components may contribute to the compound's overall biological activity.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related thiazole compounds have been investigated extensively. For instance:

  • Thiazole Derivatives in Cancer Research : Studies have demonstrated that thiazole-based compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Inflammation Models : Experimental models have shown that thiazole derivatives can reduce inflammatory markers in vivo, suggesting their potential as therapeutic agents for inflammatory diseases.

Q & A

Q. Basic

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at C4, phenylbutanoyl at C2). Aromatic protons and carbonyl groups (ester, amide) provide distinct shifts .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical details using SHELX for refinement. For example, SHELXL refines small-molecule structures with high precision, even for twisted conformations in the phenylbutanoyl group .

What in vitro assays are suitable for initial screening of its biological activity, and which positive controls should be included?

Q. Basic

  • IRES inhibition assays : Use bicistronic reporter constructs (e.g., T47D cells) to assess translational repression, with cycloheximide as a positive control for general translation inhibition .
  • Antimicrobial testing : Employ microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a reference .
  • Cytotoxicity assays : Screen in cancer cell lines (e.g., MCF-7) using MTT assays, with doxorubicin as a control .

How can molecular docking and dynamics simulations elucidate its mechanism of action as an IRES inhibitor?

Q. Advanced

  • Target identification : Dock the compound into the IRES RNA structure (e.g., HCV or IGF1R IRES) using AutoDock Vina to predict binding pockets .
  • Dynamic behavior : Run 100-ns MD simulations (AMBER/CHARMM) to assess stability of ligand-RNA interactions, focusing on hydrogen bonds with nucleobases or phosphate backbones .
  • Validation : Correlate docking scores with experimental IC50_{50} values from IRES reporter assays .

What strategies are employed in structure-activity relationship (SAR) studies to modify its thiazole and phenylbutanoyl moieties for enhanced potency?

Q. Advanced

  • Thiazole modifications : Replace the methyl group at C4 with halogens (e.g., Cl, Br) to alter electron density and steric effects .
  • Phenylbutanoyl substitutions : Introduce electron-withdrawing groups (e.g., nitro, CF3_3) on the phenyl ring to enhance binding to hydrophobic pockets .
  • Bioisosteric replacements : Swap the ester group with amides or heterocycles (e.g., oxadiazole) to improve metabolic stability .

What role does single-crystal X-ray diffraction play in resolving stereochemical ambiguities and guiding structural optimization?

Q. Advanced

  • Crystal structure determination : Use SHELX for refinement to resolve torsional angles (e.g., dihedral angle between thiazole and phenylbutanoyl groups), confirming E/Z isomerism in the amide bond .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to guide solubility enhancements via co-crystallization .

How should researchers address contradictions between in vitro bioactivity data and computational predictions for this compound?

Q. Advanced

  • Assay validation : Replicate experiments under standardized conditions (e.g., pH, serum concentration) to rule out false negatives .
  • Metabolic stability testing : Use liver microsomes to assess degradation pathways that may reduce bioactivity .
  • Orthogonal techniques : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding affinities .

What hybrid experimental-computational approaches validate its target engagement in cellular models?

Q. Advanced

  • CRISPR-Cas9 knockouts : Delete putative targets (e.g., IRES-binding proteins) to confirm loss of compound efficacy .
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates to confirm direct binding .
  • Proteomics : Use SILAC (stable isotope labeling) to identify downstream proteins affected by treatment .

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